5-Amino-2-naphthalenesulfonamide
Description
5-Amino-2-naphthalenesulfonamide is an aromatic sulfonamide derivative featuring a naphthalene backbone substituted with an amino group at the 5-position and a sulfonamide group at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₂S, and it is structurally characterized by the fusion of two benzene rings (naphthalene) with distinct functional groups. This compound is a key intermediate in organic synthesis, particularly in the development of dyes, fluorescent probes, and pharmaceuticals due to its electron-rich aromatic system and reactivity .
The sulfonamide group (–SO₂NH₂) enhances solubility in polar solvents and enables hydrogen bonding, making it valuable in medicinal chemistry for targeting enzymes like carbonic anhydrase. The amino group (–NH₂) at the 5-position contributes to resonance stabilization and participation in electrophilic substitution reactions .
Properties
CAS No. |
13261-51-3 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-aminonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H2,12,13,14) |
InChI Key |
VHBNXFLPOPMZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-naphthalenesulfonamide typically involves the reaction of 5-amino-2-naphthalenesulfonic acid with ammonia or primary amines. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: Industrial production of 5-Amino-2-naphthalenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of 5-Amino-2-naphthalenesulfonamide.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
5-Amino-2-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Amino-2-naphthalenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for folic acid synthesis. By mimicking PABA, it inhibits the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is essential for bacterial DNA production .
Comparison with Similar Compounds
Fluorescence and Stability
- 5-(Dimethylamino)-2-naphthalenesulfonic acid exhibits significantly higher fluorescence intensity than 5-Amino-2-naphthalenesulfonamide due to the electron-donating dimethylamino group, which enhances conjugation and quantum yield. It also demonstrates superior stability under acidic and oxidative conditions .
- In contrast, 5-Amino-2-naphthalenesulfonamide’s fluorescence is moderate but can be tuned via derivatization (e.g., coupling with fluorophores) for biosensing applications .
Reactivity and Solubility
- 5-Amino-1-naphthalenesulfonic acid (α-isomer) shows higher aqueous solubility than its 2-sulfonamide counterpart due to the sulfonic acid group (–SO₃H). However, it lacks the sulfonamide’s ability to form stable hydrogen-bonded complexes, limiting its use in enzyme inhibition .
- 5-Hydroxy-2-naphthalenesulfonic acid is more reactive in azo coupling reactions due to the hydroxyl group’s activating effect, making it a preferred intermediate for dyes. However, it is less stable under UV light compared to sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
